
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, also known as BM-EDA or BBI-4000, is a small molecule with the molecular formula C10H9BrN2O and a molecular weight of 253.09 g/mol . This compound is not intended for human or veterinary use and is primarily used for research purposes.
Synthesis Analysis
The synthesis of related compounds has been studied extensively. For instance, the synthesis of 1H- and 2H-indazoles has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one consists of a five-membered indazole ring with a bromine and a methyl group attached to it . The compound is canonicalized with an XLogP3-AA of 2.5, an exact mass of 251.98983, and a monoisotopic mass of 251.98983 .Physical And Chemical Properties Analysis
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one has a molecular weight of 253.09 g/mol . It has a complexity of 246, a rotatable bond count of 0, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 34.9, and it has a heavy atom count of 14 .Applications De Recherche Scientifique
Anti-Microbial Activity
Indazole derivatives have been found to exhibit anti-microbial properties . This suggests that “1-(5-bromo-3-methyl-1H-indazol-1-yl)ethanone” could potentially be used in the development of new anti-microbial drugs.
Anti-Inflammatory Activity
Indazole derivatives have also been found to have anti-inflammatory properties . This suggests that “1-(5-bromo-3-methyl-1H-indazol-1-yl)ethanone” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Diabetic Activity
The derivatives of 1, 3-diazole show different biological activities such as anti-diabetic . This suggests that “1-(5-bromo-3-methyl-1H-indazol-1-yl)ethanone” could potentially be used in the development of new anti-diabetic drugs.
Anti-Allergic Activity
The derivatives of 1, 3-diazole show different biological activities such as anti-allergic . This suggests that “1-(5-bromo-3-methyl-1H-indazol-1-yl)ethanone” could potentially be used in the development of new anti-allergic drugs.
Mécanisme D'action
Target of Action
Similar compounds with an imidazole ring have been reported to have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, indicating that they may interact with their targets in multiple ways .
Biochemical Pathways
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid and is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that its stability may be affected by temperature and exposure to oxygen.
Propriétés
IUPAC Name |
1-(5-bromo-3-methylindazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOHIFSIOVFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731032 | |
| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
651780-46-0 | |
| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

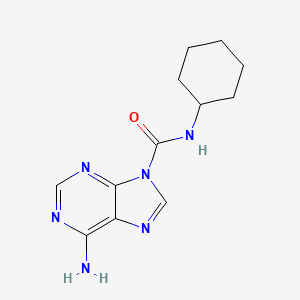

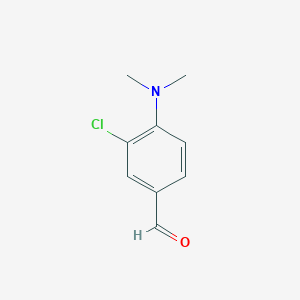

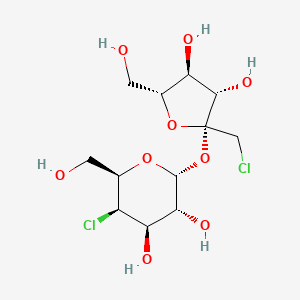
![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)
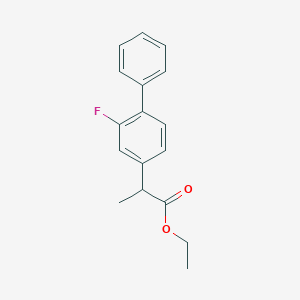
![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
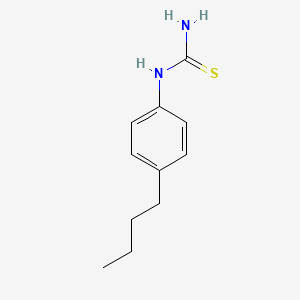
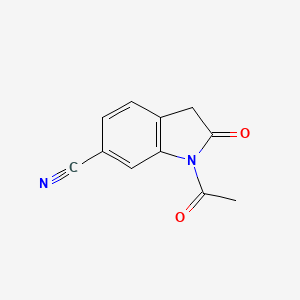
![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)
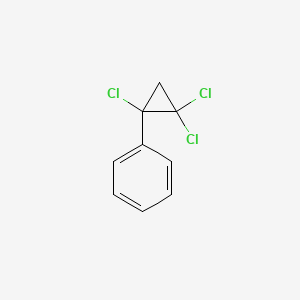
![(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)
